

Application Note: Quantification of 8-Aminoclonazolam in Human Urine by LC-MS/MS

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Compound of Interest		
Compound Name:	8-Aminoclonazolam	
Cat. No.:	B3026196	Get Quote

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **8-aminoclonazolam**, a primary metabolite of the designer benzodiazepine clonazolam, in human urine. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and selective analysis using a UHPLC system coupled to a triple quadrupole mass spectrometer. This method is suitable for clinical and forensic toxicology research, offering high throughput, accuracy, and precision for the determination of **8-aminoclonazolam**.

Introduction

Clonazolam is a potent designer benzodiazepine that has emerged in the recreational drug market. Due to its extensive metabolism, the parent compound is often found in low concentrations in urine, making its metabolite, **8-aminoclonazolam**, a more reliable biomarker for detecting clonazolam use.[1] This application note details a validated LC-MS/MS method for the accurate quantification of **8-aminoclonazolam** in urine samples, providing researchers and drug development professionals with a reliable tool for their studies.

Experimental Sample Preparation



A simplified mixed-mode solid-phase extraction (SPE) was performed using Waters Oasis MCX µElution Plates.[2][3] This approach combines the selectivity of mixed-mode ion exchange with a streamlined protocol that eliminates conditioning and equilibration steps, thereby increasing sample throughput.

Protocol:

- To each well of the Oasis MCX μElution Plate, add 100 μL of urine sample.
- Add 100 μL of enzyme hydrolysis mix (to deconjugate glucuronidated metabolites) and 20 μL of an internal standard solution.
- Mix by aspirating several times.
- Incubate the plate for 10 minutes at room temperature.
- Add 200 µL of 4% H3PO4 and mix by aspiration.
- Load the entire sample onto the sorbent bed by applying a vacuum.
- Wash the sorbent with 200 μL of 80:20 H2O:MeOH.
- Dry the plate under high vacuum for one minute.
- Elute the analyte with two 25 μL aliquots of 50:50 ACN:MeOH containing 5% strong ammonia solution.[2]
- Dilute the eluate with 150 µL of sample diluent (2% ACN:1% formic acid in MilliQ water) prior to LC-MS/MS analysis.[2]

Liquid Chromatography

Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column, which provides excellent separation and peak shape for a broad range of analytes.[3][4]

LC Conditions:



Parameter	Value
System	Waters ACQUITY UPLC I-Class (FTN)
Column	ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm
Column Temperature	40 °C
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.6 mL/min
Injection Volume	2 μL

Gradient Table:

Time (min)	Flow Rate (mL/min)	%A	%В	Curve
Initial	0.6	98.0	2.0	6
0.50	0.6	98.0	2.0	6
3.00	0.6	10.0	90.0	6
3.50	0.6	10.0	90.0	6
3.51	0.6	98.0	2.0	6
4.00	0.6	98.0	2.0	6

Mass Spectrometry

A Waters Xevo TQ-S micro Mass Spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of **8-aminoclonazolam**.

MS Conditions:



Parameter	Value
System	Waters Xevo TQ-S micro
Ionization Mode	ESI Positive
Capillary Voltage	1.0 kV
Desolvation Temperature	500 °C
Desolvation Gas Flow	1000 L/hr
Cone Gas Flow	150 L/hr

MRM Transitions for 8-Aminoclonazolam:

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
8- Aminoclonazola m (Quantifier)	322.1	255.0	42	28
8- Aminoclonazola m (Qualifier)	322.1	227.0	42	34

Quantitative Data Summary

The method was validated for linearity, limit of quantification (LLOQ), accuracy, and precision.

Table 1: Calibration and LLOQ Data

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	R²
8-Aminoclonazolam	10 - 1000	10	>0.99

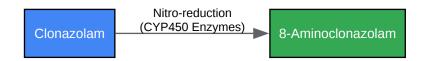
Table 2: Accuracy and Precision Data for Quality Control Samples



QC Level	Nominal Conc. (ng/mL)	Mean Calculated Conc. (ng/mL)	Accuracy (% Bias)	Precision (%CV)
Low QC	15	15.3	+2.0	4.5
Mid QC 1	75	76.1	+1.5	3.8
Mid QC 2	200	198.4	-0.8	3.1
High QC	750	742.5	-1.0	2.5

Accuracy and precision data are representative values based on inter-day analysis (n=6 replicates over 5 days) as reported in similar comprehensive benzodiazepine panels.[2]

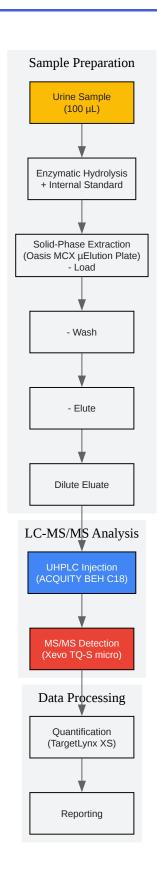
Visualizations



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Caption: Metabolic pathway of Clonazolam to 8-Aminoclonazolam.





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